2-Difluoromethoxy-3-(trifluoromethyl)pyridine
Overview
Description
2-Difluoromethoxy-3-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine N-oxides with trifluoromethyl triflate to introduce the trifluoromethyl group . The difluoromethoxy group can be introduced through difluoromethylation processes, which involve the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of reagents and catalysts in large quantities.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as palladium-catalyzed cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Trifluoromethyl Triflate: Used for introducing the trifluoromethyl group.
Difluoromethylation Reagents: Used for introducing the difluoromethoxy group.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Difluoromethoxy-3-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming unique interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Difluoromethoxylated Ketones
Uniqueness
2-Difluoromethoxy-3-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both difluoromethoxy and trifluoromethyl groups on the pyridine ring. This combination of functional groups can enhance the compound’s chemical stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry and a promising candidate for various applications.
Properties
IUPAC Name |
2-(difluoromethoxy)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-4(7(10,11)12)2-1-3-13-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJPWHCPDUQNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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